molecular formula C10H13NO3 B12535061 1-Methoxy-4-[(2S)-1-nitropropan-2-YL]benzene CAS No. 748183-59-7

1-Methoxy-4-[(2S)-1-nitropropan-2-YL]benzene

Cat. No.: B12535061
CAS No.: 748183-59-7
M. Wt: 195.21 g/mol
InChI Key: BEOYRBKGUBNXIT-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methoxy-4-[(2S)-1-nitropropan-2-YL]benzene is an organic compound with a complex structure that includes a methoxy group, a nitro group, and a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methoxy-4-[(2S)-1-nitropropan-2-YL]benzene can be synthesized through several methods. One common approach involves the nitration of 1-methoxy-4-propylbenzene using nitric acid and sulfuric acid as catalysts. The reaction typically occurs under controlled temperature conditions to ensure the selective formation of the nitro group at the desired position on the benzene ring .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale nitration processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .

Chemical Reactions Analysis

Types of Reactions: 1-Methoxy-4-[(2S)-1-nitropropan-2-YL]benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Methoxy-4-[(2S)-1-nitropropan-2-YL]benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-Methoxy-4-[(2S)-1-nitropropan-2-YL]benzene involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy group influences the compound’s solubility and reactivity, enhancing its ability to penetrate biological membranes .

Comparison with Similar Compounds

Uniqueness: 1-Methoxy-4-[(2S)-1-nitropropan-2-YL]benzene is unique due to the presence of both a methoxy group and a nitro group on the benzene ring, along with a chiral propyl group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

748183-59-7

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

1-methoxy-4-[(2S)-1-nitropropan-2-yl]benzene

InChI

InChI=1S/C10H13NO3/c1-8(7-11(12)13)9-3-5-10(14-2)6-4-9/h3-6,8H,7H2,1-2H3/t8-/m1/s1

InChI Key

BEOYRBKGUBNXIT-MRVPVSSYSA-N

Isomeric SMILES

C[C@H](C[N+](=O)[O-])C1=CC=C(C=C1)OC

Canonical SMILES

CC(C[N+](=O)[O-])C1=CC=C(C=C1)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.